molecular formula C7H11NOS B1331213 2-[(Furan-2-ylmethyl)amino]ethanethiol CAS No. 62868-01-3

2-[(Furan-2-ylmethyl)amino]ethanethiol

Cat. No. B1331213
CAS RN: 62868-01-3
M. Wt: 157.24 g/mol
InChI Key: DEJVFXKQHDNVER-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]ethanethiol is a compound that can be associated with the family of furan derivatives, which are known for their presence in various thermally treated foods and their distinctive odors. The compound is structurally related to furan-2-ylmethanethiol, a key odorant in roast and ground coffee, and has been the subject of research due to its potential applications in flavor and fragrance chemistry.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in the context of understanding structure-odor correlations. For instance, a study on the synthesis of homologous series of mercapto furans and mercapto thiophenes aimed to identify the structural features necessary to evoke a coffee-like odor at low concentrations. In this study, 46 heterocyclic mercaptans and thio ethers were synthesized, with 32 being synthesized for the first time . Although the specific synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives significantly influences their odor characteristics. The research indicates that the position of the mercapto group and the length of the carbon side chain are critical factors. For example, moving the mercapto group to the 3-position of the furan ring retains the coffee-like aroma but increases the odor threshold. Conversely, elongating the carbon side chain leads to a loss of the coffee-like odor and an increase in odor thresholds . These findings suggest that the molecular structure of 2-[(Furan-2-ylmethyl)amino]ethanethiol would play a crucial role in its odor profile and potency.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be complex, as demonstrated by the pyrolysis of fur-2-ylmethyl vinyl ethers. This process results in products from two reaction mechanisms: an electrocyclic mechanism producing a 3-substituted 2-methylfuran and a biradical mechanism yielding 1,2-di-(fur-2-yl)-ethane and furylpropanal . These findings highlight the potential for diverse chemical reactions involving furan derivatives, which could be relevant to the reactivity of 2-[(Furan-2-ylmethyl)amino]ethanethiol under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are closely tied to their molecular structures. The study on mercapto furans and mercapto thiophenes provided not only odor attributes but also retention indices, mass spectra, and NMR data of the synthesized compounds . Such data are essential for the identification of these compounds at trace levels in foods or other materials. While specific data for 2-[(Furan-2-ylmethyl)amino]ethanethiol are not provided, the methodologies for obtaining these properties could be applied to this compound to understand its behavior in various environments.

Scientific Research Applications

Corrosion Inhibition

2-[(Furan-2-ylmethyl)amino]ethanethiol and its derivatives have been studied for their potential as corrosion inhibitors. For instance, nitrogenated derivatives of furfural, a related compound, have shown significant inhibition efficiency towards mild steel corrosion in acidic environments. This is attributed to the adsorption of these compounds on metal surfaces, which follows the Langmuir adsorption isotherm model, suggesting a physical nature of adsorption due to coulombic interactions between the protonated forms of the inhibitor molecules and the negatively charged surface (Guimarães et al., 2020).

Synthesis of Heterocyclic Compounds

Compounds related to 2-[(Furan-2-ylmethyl)amino]ethanethiol are used in synthesizing various heterocyclic compounds. For instance, furan-2-carboxylic acid hydrazide, a related compound, has been used in the synthesis of 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl) triazole-3-thiols. These compounds find applications in medicinal chemistry and materials science (Cansiz et al., 2004).

Pharmaceutical Research

Derivatives of 2-[(Furan-2-ylmethyl)amino]ethanethiol have been investigated in pharmaceutical research. For example, furan derivatised [1,4] benzothiazepine analogues starting from 1-(furan-2-yl)ethanone have been synthesized and evaluated for their properties as inhibitors of VRV-PL-8a and H+/K+ ATPase, suggesting potential applications in treating inflammatory disorders (Lokeshwari et al., 2017).

Material Synthesis

2-[(Furan-2-ylmethyl)amino]ethanethiol derivatives are also involved in the synthesis of materials. For example, they are used in the creation of functionalized furans, which are important in various synthetic applications due to their reactivities and stabilities. These furans have been applied in in-situ intermolecular Diels-Alder reactions, highlighting their versatility in material synthesis (Li et al., 2019).

Food Chemistry

In food chemistry, compounds related to 2-[(Furan-2-ylmethyl)amino]ethanethiol are studied for their formation and behavior in Maillard-type reactions. These reactions are crucial for understanding the formation of furans and methylfurans in food, which have implications for flavor and health-related properties (Limacher et al., 2008).

properties

IUPAC Name

2-(furan-2-ylmethylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c10-5-3-8-6-7-2-1-4-9-7/h1-2,4,8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVFXKQHDNVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293458
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)amino]ethanethiol

CAS RN

62868-01-3
Record name NSC89709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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